molecular formula C19H20N6O4S B3201355 3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1019103-72-0

3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B3201355
CAS No.: 1019103-72-0
M. Wt: 428.5 g/mol
InChI Key: LKMVDUHVJFBJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS 1019103-72-0) is a pyridazine derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a complex structure with a piperazine ring substituted by a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group and a 1H-pyrazole moiety. It has a molecular formula of C₁₉H₂₀N₆O₄S and a molecular weight of 428.5 g/mol . The compound is characterized by its planar pyridazine-pyrazole system, a feature known to facilitate interactions with biological targets through aromatic stacking, while the sulfonyl group enhances solubility and provides key hydrogen-bonding acceptors for potential receptor binding . Compounds based on the 3,6-disubstituted pyridazine core, particularly those with aryl/heteroarylsulfonylpiperazine groups, have been identified as novel, CNS-penetrant pan-muscarinic antagonists . This suggests broad research potential for this chemical scaffold in neuroscience, specifically in modulating muscarinic acetylcholine receptors (mAChRs) which are important targets for a range of neurological disorders . The structural motifs present in this molecule make it a valuable building block for synthesizing more complex analogs and for investigating new chemical entities in various research applications, including chemistry, biology, and early-stage drug discovery . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4S/c26-30(27,15-2-3-16-17(14-15)29-13-12-28-16)24-10-8-23(9-11-24)18-4-5-19(22-21-18)25-7-1-6-20-25/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMVDUHVJFBJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with piperazine to form the sulfonyl piperazine intermediate. This intermediate is then reacted with 6-(1H-pyrazol-1-yl)pyridazine under appropriate conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Compound A : 3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
  • Structure : Lacks the 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group on the piperazine ring.
  • Key Difference : Absence of sulfonyl and benzodioxine moieties reduces molecular weight (C₁₁H₁₄N₆ , ~254.28 g/mol) and polarity, likely decreasing solubility and receptor-binding affinity compared to the target compound .
Compound B : 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine
  • Structure : Replaces pyridazine with pyrimidine and pyrazole with imidazole.
  • Molecular weight is identical (C₁₉H₂₀N₆O₄S, 428.46 g/mol), but bioactivity may diverge due to ring system differences .
Compound C : 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
  • Structure: Substitutes benzodioxine sulfonyl with a 4-chlorophenoxypropyl group.
  • Key Difference: Increased lipophilicity from the chlorophenyl group may enhance membrane permeability but reduce aqueous solubility.
Compound D : N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
  • Structure : Features an aniline group instead of the piperazine-benzodioxine sulfonyl system.
  • Key Difference : Simpler structure (C₁₃H₁₁N₅ , ~237.27 g/mol) with planar geometry and intramolecular H-bonding (S(6) motif). Retains π-π interactions but lacks the steric bulk and solubility-enhancing sulfonyl group .

Physicochemical and Pharmacological Properties

Property Target Compound Compound B (Pyrimidine analog) Compound C (Chlorophenyl analog)
Molecular Weight 428.46 g/mol 428.46 g/mol 423.32 g/mol
LogP (Predicted) 1.8–2.2 1.7–2.0 3.5–4.0
Hydrogen Bonds 6 acceptors, 2 donors 6 acceptors, 3 donors 4 acceptors, 1 donor
Biological Activity Potential antiplatelet/antiviral* Unknown Anti-bacterial (hypothesized)

*Inferred from pyridazine derivatives’ reported activities .

Key Observations:

Sulfonyl Group Impact : The benzodioxine sulfonyl group in the target compound enhances solubility (lower LogP vs. Compound C) and provides hydrogen-bond acceptors, critical for interactions with polar binding pockets.

Heterocyclic Core : Pyridazine (target) vs. pyrimidine (Compound B) affects aromatic stacking and electronic distribution. Pyridazine’s electron-deficient nature may favor interactions with electron-rich enzyme active sites.

Crystallographic and Conformational Insights

  • Planarity and Stability : The target compound’s pyridazine-pyrazole system is likely planar, similar to Compound D, which exhibits intramolecular H-bonding (C–H⋯N) and π-π interactions (3.68 Å) . The benzodioxine sulfonyl group may introduce slight torsional strain but could stabilize conformations via sulfonyl-oxygen interactions.
  • Crystal Packing : Analogs with sulfonyl groups (e.g., Compound B) may form denser crystal lattices due to H-bonding networks, impacting formulation stability.

Biological Activity

The compound 3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound consists of several key structural components:

  • Pyridazine ring : Known for its diverse biological activities.
  • Pyrazole moiety : Associated with anti-inflammatory and anticancer properties.
  • Benzodioxine sulfonyl group : Imparts unique chemical reactivity and potential biological interactions.

Anticancer Properties

Recent studies have explored the anticancer potential of derivatives containing pyrazole and pyridazine rings. For example, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A study indicated that compounds with a 1H-pyrazole moiety exhibited selective inhibition of cancer cell proliferation while sparing normal cells .

Antimicrobial Activity

The compound's structural elements suggest potential antimicrobial properties. Pyrazoles are known to exhibit activity against a range of bacteria and fungi. Research has documented that similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The pyrazole and piperazine components can bind to various receptors involved in cellular signaling pathways, potentially modulating their activity .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Cytotoxicity Assessment : A series of pyrazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. Notably, one derivative demonstrated low micromolar potency against several types of cancer cells while exhibiting minimal toxicity towards normal cells .
  • Antiparasitic Activity : Research has highlighted the effectiveness of structurally similar compounds against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, showcasing their potential as antiparasitic agents .
  • Inflammatory Response Modulation : Compounds containing pyrazole rings have been shown to modulate inflammatory responses in various models, indicating potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerCytotoxicity in cancer cell lines
AntimicrobialActivity against bacteria and fungi
AntiparasiticEfficacy against Trypanosoma spp.
Inflammatory ModulationReduction in inflammatory markers

Q & A

Q. Key Optimization Parameters :

  • Temperature control (0–60°C) to avoid side reactions.
  • Catalytic systems (e.g., Pd(OAc)₂/XPhos for coupling reactions) .

Basic: How is purity validated for this compound in research settings?

Q. Multi-Technique Approach :

TechniqueParameters AnalyzedPurpose
HPLC Retention time, peak area (%)Quantify purity (>95% required)
1H/13C NMR Chemical shifts, coupling constantsConfirm structural integrity
High-Resolution MS m/z ratio, isotopic patternVerify molecular formula

Q. Example Workflow :

  • HPLC with C18 column (MeCN/H₂O gradient) .
  • NMR in DMSO-d₆ to resolve aromatic protons .

Advanced: How can reaction conditions be optimized for higher synthetic yield?

Q. Design of Experiments (DoE) :

  • Variables : Temperature, solvent polarity, catalyst loading, reaction time .
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 45°C, DMF as solvent, 5 mol% catalyst) .
  • Case Study : A 2^3 factorial design reduced side-product formation by 40% in sulfonylation steps .

Table 2 : DoE Variables and Outcomes

VariableRange TestedOptimal ValueYield Improvement
Temperature30–70°C45°C+22%
Catalyst Loading1–10 mol%5 mol%+15%

Advanced: What computational strategies predict biological targets for this compound?

Q. Integrated In Silico Workflow :

Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against kinase or protease libraries .

QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with anti-bacterial IC₅₀ data .

MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Validation : Cross-check with enzyme inhibition assays (e.g., ATPase activity for kinase targets) .

Advanced: How to resolve contradictions in reported bioactivity data?

Q. Root-Cause Analysis Framework :

Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO tolerance varies by cell line) .

Compound Stability : Test for degradation via LC-MS under assay conditions (e.g., hydrolysis of sulfonamide group) .

Structural Analogues : Synthesize and test derivatives to isolate activity-contributing moieties .

Case Study : Discrepancies in anti-viral activity (EC₅₀ = 2 μM vs. 10 μM) traced to differences in cell culture media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.